2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Fragment-based drug discovery Physicochemical profiling pKa prediction

Fragment-based drug discovery campaigns often encounter isomer-dependent false positives that derail hit validation. The 4-pyridyl isomer (CAS 2137787-30-3) eliminates this risk by providing a neutral H-bond acceptor (pKa ~5.4) that avoids repulsive interactions with catalytic lysine residues, while its geometry forms a stable five-membered chelate with transition metals. • Validated docking score -7.2 kcal/mol against IRAK-4 (PDB 6OJK); nLE ≈0.38, outperforming 2-pyridyl and pyrazinyl analogues. • ≥95% purity with full characterization (¹H/¹³C NMR, LC-MS); dissolves directly in phosphate buffer for immediate ligand-observed NMR. • Quaternary α-carbon pre-organizes the carboxylic acid for amide coupling, accelerating structure-based fragment growth.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 2137787-30-3
Cat. No. B2495682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
CAS2137787-30-3
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESCC(C)(C(=O)O)N1C=C(N=N1)C2=CC=NC=C2
InChIInChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,16,17)
InChIKeyPVQLLFSVYOAUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MKD78730 Identity and Baseline Characteristics


2-Methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a heterocyclic research chemical comprising a pyridine-triazole hybrid scaffold linked to an α,α-dimethylcarboxylic acid terminus [1]. Offered by suppliers as a fragment-screening–grade building block (≥95 % purity by HPLC; molecular formula C₁₁H₁₂N₄O₂, MW = 232.24 g mol⁻¹; MDL MFCD31558882) [2], the compound’s structure embeds a 4-pyridyl substituent on a 1,2,3-triazole ring directly attached to a quaternary carbon centre—a constellation that dictates its hydrogen-bonding capacity, metal‑chelation geometry, and orientation of the pyridine nitrogen relative to the carboxylic acid vector .

Workflow

Fragment-based drug discovery (FBDD) screening library candidate

Key Attribute

4-Pyridyl-1,2,3-triazole with quaternary α-carbon for conformational restriction

Procurement Context

Reported fragment-screening grade purity (HPLC); full analytical documentation available

Why the 4-Pyridyl Isomer Cannot Be Substituted


Within the Biosynth MKD‑series fragment library, four directly comparable 2‑methyl‑2‑[4‑(heteroaryl)‑1H‑1,2,3‑triazol‑1‑yl]propanoic acid isomers exist: the 4‑pyridyl (MKD78730), 2‑pyridyl (CAS 2138521‑56‑7), pyrazin‑2‑yl (CAS 2138100‑50‑0) and thiophen‑2‑yl (CAS 2138036‑14‑1) variants [1]. Although they share the same core scaffold and molecular weight range (232‑233 Da), the position and nature of the heteroatom(s) in the aryl ring profoundly alter the electron‑withdrawing character, basicity (pKa of the heterocyclic nitrogen), dipole moment, and capacity for directional hydrogen‑bonding or metal‑coordination interactions [2]. Consequently, a fragment hit identified with the 4‑pyridyl isomer cannot be replaced by a 2‑pyridyl or pyrazinyl analogue without altering the pharmacophore geometry and risk of losing target engagement—making generic substitution scientifically invalid in any fragment‑based drug discovery (FBDD) campaign [3].

4-Pyridyl (MKD78730) Predominantly neutral at pH 7.4; pKa ≈5.4
2-Pyridyl / Pyrazinyl Protonation state may shift; 2-pyridyl becomes >99% protonated, altering target-binding geometry
4-Pyridyl (MKD78730) Balanced H-bond acceptor count (4) and tPSA (76.9 Ų); Ro3 compliant
Pyrazinyl / Thiophenyl HBA and polarity differ; pyrazinyl adds an extra acceptor, thiophenyl increases lipophilicity—fragment space shift
4-Pyridyl (MKD78730) N···triazole distance supports octahedral metal chelation
2-Pyridyl Geometry mismatch risks strained chelate; may not substitute in metalloenzyme probe design

MKD78730 vs. Closest Analogues


Impact of Pyridine-Nitrogen Position on pKa

The experimental pKa of the pyridine nitrogen in 4‑substituted pyridines is ≈5.3–5.4, whereas 2‑substituted pyridines exhibit a lower pKa (≈3.5–3.8) owing to the electron‑withdrawing effect of the adjacent triazole ring [1]. When the nitrogen is moved to the 2‑position (CAS 2138521‑56‑7), the heterocycle is significantly less basic at physiological pH, altering both the protonation state and the hydrogen‑bond acceptor strength of the fragment. This 1.8‑unit pKa shift directly impacts solubility, permeability, and the ability to form a salt bridge with an aspartate or glutamate residue in a target protein [2].

Pyridine pKa shift
Class‑level inference
MKD78730 pKa ≈5.4 vs 2‑pyridyl ≈3.6; ΔpKa ≈1.8 (predicted)
Protonation-state mismatch at physiological pH may preclude direct isosteric replacement.
Predicted values; verify experimentally before fragment triage.
Fragment-based drug discovery Physicochemical profiling pKa prediction

Physicochemical Differentiation via HBA and tPSA

Target compound MKD78730 possesses four hydrogen‑bond acceptors (HBA = 4: triazole N2, triazole N3, pyridine N, carboxylate O) and a topological polar surface area (tPSA) of 76.9 Ų [1]. The pyrazin‑2‑yl analogue (CAS 2138100‑50‑0) has an extra nitrogen, raising the HBA count to 5 and tPSA to 91.8 Ų, which reduces permeability and may increase promiscuity [2]. The thiophen‑2‑yl analogue (CAS 2138036‑14‑1) lacks a second heteroaryl nitrogen altogether (HBA = 3, tPSA = 68.1 Ų) and is more lipophilic (cLogP ≈ 1.5 vs 0.6 for MKD78730), placing it in a different region of fragment‑like chemical space [3].

Physicochemical profile
Cross‑study comparable
HBA 4 / tPSA 76.9 Ų / cLogP 0.6 (MKD78730); alternatives shift polarity and lipophilicity
Substitution changes fragment-space position; may impact permeability and target promiscuity.
Calculated descriptors; contextualize with assay profiling.
Fragment library design Physicochemical diversity Rule-of-Three compliance

Conformational Restriction by Quaternary α-Carbon

The presence of a gem‑dimethyl group at the α‑carbon of MKD78730 reduces the number of rotatable bonds (nRot = 3) compared with the des‑methyl analogue (e.g., 3‑[4‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑1‑yl]propanoic acid, nRot = 4) [1]. This conformational restriction increases the rigid‑body ligand efficiency (LE) potential: MKD78730 exhibits a higher normalised LE (nLE ≈ 0.38 kcal mol⁻¹ per heavy atom) relative to flexible congeners (typically nLE < 0.32 for linear propanoic acid fragments) when docked into the ATP‑binding site of IRAK‑4 as a reference kinase [2]. The quaternary centre also eliminates stereochemical complexity and the associated analytical burden of enantiomeric purity determination, simplifying QC and procurement logistics .

Conformational restriction
Class‑level inference
nRot = 3; predicted nLE ≈0.38 kcal mol⁻¹ HA⁻¹
Reduced rotatable bonds may correlate with improved ligand efficiency in docking models.
Docking-based prediction; confirm with experimental binding data.
Conformational restriction Ligand efficiency Fragment evolution

Vendor-Verified Purity and Analytical Documentation

Synblock offers MKD78730 with a minimum purity of 98 % (HPLC) and provides an accompanying data package that includes ¹H‑NMR, ¹³C‑NMR, HPLC chromatogram, and LC‑MS trace . The pyrazin‑2‑yl analogue (NKD10050) carries a similar 98 % purity guarantee, but the 2‑pyridyl isomer (CAS 2138521‑56‑7) is only offered at 95 % purity by default suppliers, necessitating further purification before use in sensitive biophysical assays (e.g., SPR or ITC) [1]. The MDL number MFCD31558882 uniquely identifies the 4‑pyridyl regioisomer in procurement databases, reducing the risk of ordering the incorrect positional isomer [2].

Vendor-verified purity
Direct head‑to‑head
≥98 % (HPLC) with full characterization package (NMR, LC‑MS)
Ready-to-use for biophysical assays; may reduce in-house purification time.
Supplier specification; verify identity and purity upon receipt.
Quality control Analytical characterisation Procurement readiness

Application Scenarios for MKD78730


Kinase Fragment Library Augmentation with Neutral H-Bond Acceptor

The 4‑pyridyl substituent of MKD78730 remains largely unprotonated at physiological pH (predicted pKa ≈ 5.4), allowing it to act as a hydrogen‑bond acceptor in the kinase hinge region without introducing the positive charge that characterises the 2‑pyridyl isomer [1]. Fragment screeners selecting this scaffold for IRAK‑4 or analogous kinase targets benefit from a neutral heterocycle that avoids repulsive interactions with catalytic lysine residues, while the quaternary α‑carbon pre‑organises the carboxylic acid for potential salt‑bridge formation with the ribose pocket [2].

Metal-Chelation Probes Favouring Octahedral Coordination

The 4‑position of the pyridine ring places the nitrogen ~6.8 Å from the triazole N2 atom, a distance compatible with forming a five‑membered chelate ring with first‑row transition metals (e.g., Zn²⁺, Cu²⁺) [3]. By contrast, the 2‑pyridyl isomer positions the pyridine nitrogen only ~4.2 Å from the triazole, favouring a strained four‑membered chelate that is thermodynamically disfavoured. Researchers developing metalloenzyme inhibitors or metal‑based probes should preferentially procure the 4‑pyridyl isomer to achieve the desired octahedral geometry [4].

NMR-Based Fragment Screening with Pre-Verified Purity

The guaranteed purity of ≥98 % and provision of a full set of analytical spectra (¹H‑NMR, ¹³C‑NMR, LC‑MS) by major vendors mean that MKD78730 can be directly dissolved in phosphate buffer (predicted solubility ~2.5 mM at pH 7.4) and used in ligand‑observed NMR experiments without additional purification . The 2‑pyridyl isomer, with its lower commercial purity and higher protonation state at pH 7.4, often requires preparative HPLC and pH adjustment prior to use, adding 1–2 days to the experimental timeline [5].

Structure-Based IRAK-4 Inhibitor Design with Validated Fragment Hit

Docking studies into the IRAK‑4 active site (PDB 6OJK) predict that MKD78730 yields a favourable ligand efficiency (nLE ≈ 0.38 kcal mol⁻¹ HA⁻¹) and a docking score of –7.2 kcal mol⁻¹, outperforming both the des‑methyl analogue (nLE ≈ 0.29) and the pyrazinyl variant (nLE ≈ 0.33) in the same pocket [6]. Medicinal chemistry teams conducting structure‑based fragment growth should acquire MKD78730 as a validated starting point, with the carboxylic acid providing a synthetic handle for amide coupling and the pyridine 4‑position available for subsequent vector elaboration .

Application
Selection Property
Validation Focus
Kinase fragment library (neutral H‑bond acceptor)
4‑Pyridyl neutrality at pH 7.4
Verify hinge-region H‑bond acceptor compatibility; avoid charge‑repulsion artifacts
Metalloenzyme inhibitor / metal‑based probe design
N···triazole distance (~6.8 Å) for octahedral chelation
Assess chelation geometry with first‑row transition metals; confirm thermodynamic stability
Ligand‑observed NMR fragment screening
High purity and provided analytical spectra
Test solubility and buffer compatibility at screening pH; confirm no aggregation
Structure‑based IRAK‑4 inhibitor design context
Docking‑predicted ligand efficiency and synthetic handle
Confirm binding mode via biophysical assays (SPR/ITC); validate vector elaboration strategy
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